4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine
Description
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine is a synthetic organic compound that features a pyrimidine core substituted with a dimethylpiperidine moiety
Properties
IUPAC Name |
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5/c1-14(2)7-5-8-15-11(14)10-17-12-6-9-16-13(18-12)19(3)4/h6,9,11,15H,5,7-8,10H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTMFAYDEZWWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1CNC2=NC(=NC=C2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be synthesized via the Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester. The resulting pyrimidine derivative is then subjected to alkylation with 3,3-dimethylpiperidine under basic conditions to introduce the piperidine moiety.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its activity against various biological targets, including kinases and G-protein coupled receptors (GPCRs).
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking and other non-covalent interactions. These interactions facilitate the binding of the compound to its targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine: shares similarities with other piperidine and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of stability, reactivity, and target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
